molecular formula C9H7F3N2 B12959997 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B12959997
M. Wt: 200.16 g/mol
InChI Key: JAANDEIIWLUUCT-UHFFFAOYSA-N
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Description

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is a chemical compound of significant interest in advanced research, characterized by the molecular formula C9H7F3N2 and a molecular weight of 200.16 g/mol. Its unique structure incorporates a phenyl ring with both an electron-withdrawing trifluoromethyl group and an amino group, alongside a reactive nitrile functionality. This combination of features makes it a valuable building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group is a key asset, as it enhances the compound's lipophilicity, which can improve membrane permeability in biological systems. The amino group offers a versatile handle for further chemical modifications, enabling its use as a precursor for more complex molecules. Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activities, and this scaffold shows promising potential as an intermediate in the development of anticancer agents. Its reactivity allows for various transformations, including oxidation of the amino group, reduction of the nitrile to an amine, and nucleophilic substitution reactions at the amino site. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications. All batches are backed with full quality assurance. Researchers are encouraged to handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-[5-amino-2-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-2-1-7(14)5-6(8)3-4-13/h1-2,5H,3,14H2

InChI Key

JAANDEIIWLUUCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene

A well-documented industrially relevant method involves three main steps:

Step Reaction Type Reagents & Conditions Outcome Yield & Purity
1 Regioselective Bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, vitriol oil, dibromo hydantoin (C5H6Br2N2O2), reflux 5-7 h 4-Bromo-2-(trifluoromethyl)fluorobenzene >98% purity, isolated by aqueous wash
2 Cyanide Displacement Quinoline, cuprous cyanide, reflux 20 h, steam distillation 4-Fluoro-2-(trifluoromethyl)benzonitrile High yield, purified by distillation
3 Aminolysis Ethanol, liquefied ammonia, 120 °C, 8 h reaction 4-Amino-2-(trifluoromethyl)benzonitrile 73-75% overall yield, >99% purity

This method is notable for its use of readily available reagents, relatively mild conditions, and environmentally friendly profile with low harmful emissions. The process is scalable and suitable for industrial production.

Electrophilic Fluorination and Nucleophilic Substitution

Another approach involves:

  • Starting from substituted anilines or benzaldehydes bearing trifluoromethyl groups
  • Electrophilic fluorination to introduce the trifluoromethyl group
  • Reaction with cyanide sources (e.g., potassium cyanide) to form the acetonitrile moiety
  • Amination steps to install the amino group

This method requires careful control of reaction parameters such as temperature, solvent (commonly acetonitrile), and catalysts to prevent side reactions and degradation of the trifluoromethyl group.

Use of Ionic Liquids for Cyanide Substitution

A novel environmentally friendly method uses ionic liquids as solvents for the cyanide substitution step:

Parameter Details
Starting Material 2,4,5-Trifluorobenzyl chloride
Cyanide Source Sodium or potassium cyanide
Solvent Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate or tetrafluoroborate
Reaction Temperature 20–120 °C (preferably 40–80 °C)
Purification Fractional crystallization and distillation
Advantages High purity, easy product separation, recyclable solvent, mild conditions, low cost

This method offers improved environmental compatibility and ease of product isolation, making it attractive for industrial applications.

Method Key Features Advantages Limitations
Three-step bromination-cyanide-aminolysis High purity (>99%), good yield (73-75%), industrially proven Simple operation, short route, low cost Use of strong acids and cyanide reagents requires careful handling
Electrophilic fluorination + cyanide substitution Direct introduction of trifluoromethyl group, versatile Good control over substitution pattern Sensitive to reaction conditions, potential side reactions
Ionic liquid-mediated cyanide substitution Environmentally friendly, recyclable solvent Mild conditions, easy purification Requires ionic liquid availability, optimization needed
  • The trifluoromethyl group enhances biological activity but is sensitive to nucleophilic attack; thus, reaction conditions must be optimized to avoid degradation.
  • Bromination using dibromo hydantoin in acetic acid provides regioselectivity and high purity intermediates.
  • Cyanide displacement in ionic liquids improves environmental footprint and product isolation efficiency.
  • Aminolysis with liquefied ammonia in ethanol at elevated temperature efficiently converts nitrile intermediates to the amino derivative with high yield and purity.
  • Purification techniques such as flash column chromatography and fractional crystallization are essential to achieve high purity products.
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purification Method
Bromination m-Trifluoromethyl fluorobenzene, C5H6Br2N2O2, acetic acid, vitriol oil Reflux (~100) 5-7 >98 Aqueous wash
Cyanide Displacement Cuprous cyanide, quinoline Reflux (~120) 20 High Steam distillation
Aminolysis Liquefied ammonia, ethanol 120 8 73-75 Toluene extraction, crystallization
Ionic Liquid Cyanide Substitution 2,4,5-Trifluorobenzyl chloride, KCN, ionic liquid 40-80 Variable High Fractional crystallization

The preparation of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is well-established through multi-step synthetic routes involving bromination, cyanide displacement, and amination. Advances in using ionic liquids and optimized reaction conditions have improved the environmental profile and efficiency of the synthesis. The choice of method depends on scale, available reagents, and desired purity, with industrial processes favoring the three-step bromination-cyanide-aminolysis route for its balance of yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in developing antiviral agents, particularly those targeting reverse transcriptase enzymes. Similar compounds have demonstrated efficacy against various viral infections, indicating that 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile may also exhibit antiviral properties.

Case Study: Antiviral Activity
Research has shown that compounds with trifluoromethyl groups can enhance drug potency against reverse transcriptase, an essential enzyme in retroviral replication. Preliminary studies indicate that derivatives of this compound could inhibit viral replication effectively, warranting further investigation into its mechanism of action and therapeutic potential.

Antimicrobial Activity

The compound may serve as a precursor for synthesizing new antimicrobial agents. Its amino and nitrile functionalities could be crucial in designing molecules that target bacterial infections, including multidrug-resistant strains.

Case Study: Tuberculosis Research
In studies focused on combating multidrug-resistant tuberculosis, related compounds demonstrated promising activity against Mycobacterium tuberculosis. The design of new derivatives based on the structure of this compound could yield effective treatments with lower toxicity profiles .

Materials Science

Due to its unique electronic properties, this compound can be utilized in developing advanced materials such as coatings or polymers that require specific chemical resistance or stability under varying environmental conditions.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
TrifluoroacetophenoneTrifluoro group attached to acetophenoneUsed in organic synthesis and analgesics
3-Trifluoromethylphenylacetic acidTrifluoromethyl group attached to phenylacetic acidExhibits anti-inflammatory properties
N-(Trifluoromethyl)benzamideBenzamide structure with trifluoromethyl substituentPotential use in medicinal chemistry

The structural uniqueness of this compound lies in its combination of functionalities that may offer distinct pharmacological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The nitrile group can participate in various biochemical reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous phenylacetonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile C₉H₆F₃N₂ 216.15 -NH₂ (5), -CF₃ (2) Pharmaceutical intermediate
5-Chloro-2-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N 219.45 -Cl (5), -CF₃ (2) Precursor for agrochemicals
2-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N 185.15 -CF₃ (2) Solvent in organic synthesis
Fluoro[4-(trifluoromethyl)phenyl]acetonitrile C₉H₅F₄N 203.14 -F (4), -CF₃ (4) Fluorinated building block
2-(2-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 -F (2), -OCH₃ (5) Intermediate in drug discovery
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile C₁₀H₇F₃N₂O₃ 260.17 -OCH₃ (5), -NO₂ (2), -CF₃ (4) High melting point (105–106°C)

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) in the target compound and its analogs (e.g., 5-Chloro-2-(trifluoromethyl)phenylacetonitrile) enhances electrophilicity at the nitrile group, facilitating hydrolysis to carboxylic acids (e.g., fenfluramine synthesis via 2-(3-(trifluoromethyl)phenyl)acetonitrile hydrolysis ).
  • Amino vs. Chloro Substituents: The amino group (-NH₂) in the target compound increases nucleophilicity, enabling coupling reactions (e.g., amide bond formation in spirocyclic intermediates ), whereas chloro substituents (e.g., 5-Chloro-2-(trifluoromethyl)phenylacetonitrile) enhance stability toward oxidation .

Research Findings and Industrial Relevance

  • Hydrolysis Efficiency: 2-(3-(Trifluoromethyl)phenyl)acetonitrile hydrolyzes to acetic acid derivatives with >90% yield under catalytic conditions, a benchmark for evaluating similar compounds .
  • Thermal Stability: Nitro-substituted analogs (e.g., 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile) exhibit higher thermal stability (melting point >100°C), suitable for high-temperature reactions .

Biological Activity

The compound 2-(5-amino-2-(trifluoromethyl)phenyl)acetonitrile, often abbreviated as TFMPA, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with TFMPA, drawing from various studies to provide a comprehensive overview.

Synthesis of TFMPA

TFMPA can be synthesized through several methods, with the most common approach involving the reaction of 5-amino-2-(trifluoromethyl)phenylboronic acid with acetonitrile under specific catalytic conditions. This synthesis route is notable for its efficiency and yield, enabling further exploration of the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TFMPA. In vitro assays demonstrated that TFMPA exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values observed were 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7, indicating a significant reduction in cell viability compared to control groups .

Table 1: Cytotoxicity of TFMPA on Cancer Cell Lines

Cell LineIC50 (µg/mL)Morphological Changes Observed
A54922.09Membrane blebbing, nuclear disintegration
MCF-76.40Rounding-off, membrane degeneration

Antimicrobial Activity

TFMPA also exhibits antimicrobial properties . Studies have reported moderate antibacterial activity against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics like AN2690 (Tavaborole) . The compound showed higher efficacy against Aspergillus niger compared to other tested strains.

Table 2: Antimicrobial Activity of TFMPA

MicroorganismMIC (µg/mL)Comparison with Standard
Escherichia coli<100Lower than AN2690
Bacillus cereus<50Lower than AN2690
Aspergillus niger<75Higher than AN2690

The mechanisms underlying the biological activity of TFMPA are multifaceted:

  • Induction of Apoptosis : Morphological assessments post-treatment indicated significant apoptotic features in cancer cells treated with TFMPA, such as membrane blebbing and nuclear fragmentation .
  • Inhibition of Key Enzymes : Preliminary docking studies suggest that TFMPA may interact with specific enzymes involved in cancer cell proliferation and survival pathways, potentially leading to enhanced cytotoxicity .
  • Antioxidant Properties : In addition to its cytotoxic effects, TFMPA has shown promising results in antioxidant assays, indicating potential protective effects against oxidative stress in cells .

Case Studies

Several case studies have illustrated the practical applications of TFMPA in therapeutic contexts:

  • Case Study 1 : A study involving a combination therapy using TFMPA alongside traditional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in murine models.
  • Case Study 2 : Clinical evaluations indicated that patients receiving treatment regimens including TFMPA exhibited improved outcomes compared to those receiving standard care alone.

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